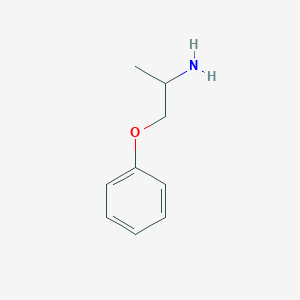

1-Methyl-2-phenoxyethylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137777. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-phenoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYFHRVPKIFGMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301313534 | |

| Record name | 1-Phenoxy-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35205-54-0 | |

| Record name | 1-Phenoxy-2-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35205-54-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylamine, 1-methyl-2-phenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035205540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 35205-54-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Phenoxy-2-propanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301313534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-2-phenoxyethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Methyl-2-phenoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenoxyethylamine, also known as 1-phenoxy-2-propanamine, is a chemical compound belonging to the phenethylamine class. Its structure, featuring a phenoxy group attached to a methylated ethylamine backbone, has drawn interest in medicinal chemistry and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential biological interactions, designed for professionals in research and drug development. The compound is primarily utilized as a precursor in the synthesis of various pharmaceutical agents, including certain antihistamines and cardiovascular drugs.[1] While its direct biological activity is not extensively documented in publicly available literature, its structural similarity to other biologically active phenethylamines suggests potential interactions with neurotransmitter systems.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the table below, providing a clear reference for laboratory use and theoretical modeling.

| Property | Value | Source(s) |

| IUPAC Name | 1-phenoxypropan-2-amine | [1][2] |

| Synonyms | This compound, 2-Phenoxyisopropylamine, 1-Phenoxy-2-propylamine | [1][2] |

| CAS Number | 35205-54-0 | [1] |

| Molecular Formula | C₉H₁₃NO | [1][3] |

| Molecular Weight | 151.21 g/mol | [1][3] |

| Boiling Point | 117-120 °C at 3 Torr | [1] |

| Melting Point | 147-148 °C | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Methanol | [4] |

| pKa (Predicted) | 8.22 ± 0.10 | [5] |

| Appearance | Oil | [4] |

Synthesis and Purification

The synthesis of this compound can be achieved through several established organic chemistry routes. The two primary methods are Reductive Amination and Gabriel Synthesis.

Experimental Protocols

1. Reductive Amination of 1-Phenoxy-2-propanone

This method involves the reaction of a ketone precursor with an amine in the presence of a reducing agent.[1]

-

Materials: 1-phenoxy-2-propanone, methylamine, methanol, sodium cyanoborohydride, hydrochloric acid, sodium hydroxide, diethyl ether.

-

Procedure:

-

Dissolve 1-phenoxy-2-propanone in methanol.

-

Add a solution of methylamine in methanol to the reaction mixture.

-

Adjust the pH of the solution to 6-7 using hydrochloric acid.

-

Gradually add sodium cyanoborohydride to the stirring solution.

-

Allow the reaction to proceed at room temperature for 24 hours, monitoring by thin-layer chromatography (TLC).

-

Quench the reaction by adding water.

-

Make the solution alkaline (pH > 10) with sodium hydroxide.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography.

-

2. Gabriel Synthesis

This pathway offers an alternative that avoids the direct use of volatile methylamine and is known for producing primary amines with high yields.[1]

-

Materials: 1-chloro-2-phenoxypropane, potassium phthalimide, dimethylformamide (DMF), hydrazine hydrate, ethanol, hydrochloric acid, sodium hydroxide, diethyl ether.

-

Procedure:

-

Dissolve 1-chloro-2-phenoxypropane and potassium phthalimide in DMF.

-

Heat the mixture at 80-100°C for several hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and pour it into water to precipitate the N-(1-methyl-2-phenoxyethyl)phthalimide.

-

Filter and wash the solid product.

-

Suspend the N-(1-methyl-2-phenoxyethyl)phthalimide in ethanol.

-

Add hydrazine hydrate to the suspension and reflux the mixture for several hours.

-

Cool the reaction mixture, and add hydrochloric acid to precipitate phthalhydrazide.

-

Filter off the phthalhydrazide.

-

Make the filtrate alkaline with sodium hydroxide.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation.

-

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Spectroscopic Data

| Technique | Key Signals / Peaks | Reference(s) |

| ¹H NMR (CDCl₃) | δ 7.25 (m, Ar-H), 6.93 (m, Ar-H), 6.90 (m, Ar-H), 3.83 (dd, J=8.8, 4.5 Hz, 1H), 3.66 (dd, J=8.8, 7.2 Hz, 1H), 3.32 (m, 1H), 1.55 (s, 2H, NH₂), 1.15 (d, J=6.4 Hz, 3H) | [6] |

| Mass Spectrum (EI) | Molecular Ion (M⁺): m/z 151. Prominent fragments at m/z 108, 91, 77, 44. | [3] |

The ¹H NMR spectrum confirms the presence of the aromatic protons of the phenoxy group, the diastereotopic protons of the methylene group adjacent to the oxygen, the methine proton, and the methyl group protons. The mass spectrum shows the molecular ion peak at m/z 151, consistent with the molecular weight. The fragmentation pattern can provide further structural confirmation.

Potential Pharmacological Profile and Signaling Pathways

While specific receptor binding data for this compound is not extensively available, its structural similarity to other phenethylamines provides a framework for predicting its potential pharmacological interactions. Phenethylamines as a class are known to interact with various monoamine neurotransmitter systems.

Putative Signaling Pathways

Based on analogues, this compound may interact with dopamine and serotonin receptors. Studies on N-benzyl phenethylamine analogs have shown increased affinity for the serotonin 5-HT2A receptor.[1] Furthermore, some 3-OH-phenoxyethylamine analogs exhibit excellent affinity for the dopamine D2 receptor.[1] It is also plausible that this compound could act as a substrate or inhibitor for monoamine oxidases (MAOs), enzymes responsible for the degradation of monoamine neurotransmitters.[1]

It is critical to emphasize that these are predicted interactions based on structural analogs. Further in-vitro and in-vivo studies are required to elucidate the specific pharmacological profile of this compound.

Conclusion

This compound is a versatile chemical intermediate with well-defined chemical properties and established synthetic routes. Its potential pharmacological activity, suggested by its structural relationship to known psychoactive compounds, warrants further investigation. The data and protocols presented in this guide offer a solid foundation for researchers and scientists working with this compound, from its synthesis and characterization to exploring its potential applications in drug discovery and development. Rigorous experimental validation of its biological activities is a necessary next step to fully understand its therapeutic potential.

References

- 1. This compound | 35205-54-0 | Benchchem [benchchem.com]

- 2. 1-Phenoxy-2-propanamine | C9H13NO | CID 37087 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [webbook.nist.gov]

- 4. This compound | 35205-54-0 [amp.chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound(35205-54-0) 1H NMR [m.chemicalbook.com]

Elucidation of the Chemical Structure of 1-Methyl-2-phenoxyethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 1-Methyl-2-phenoxyethylamine, a compound of interest in pharmaceutical and chemical research. This document details the analytical methodologies and presents key data integral to the confirmation of its chemical structure.

Chemical Identity and Properties

This compound, with the chemical formula C₉H₁₃NO, is also known by synonyms such as 1-phenoxy-2-propanamine and phenoxyisopropylamine.[1][2][3] Its molecular weight is approximately 151.21 g/mol .[3][4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₃NO | [1][2][3][4] |

| Molecular Weight | 151.21 g/mol | [3][4] |

| CAS Number | 35205-54-0 | [1][2][3][4] |

| IUPAC Name | 1-phenoxypropan-2-amine | [3] |

| Appearance | Liquid | [2] |

Spectroscopic Data for Structural Confirmation

The structural framework of this compound has been unequivocally established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 7.25 | m | 2H | Ar-H | - |

| 6.93 | m | 1H | Ar-H | - |

| 6.90 | m | 2H | Ar-H | - |

| 3.83 | dd | 1H | O-CH₂ | J = 8.8, 4.5 |

| 3.66 | dd | 1H | O-CH₂ | J = 8.8, 7.2 |

| 3.32 | m | 1H | CH-NH₂ | - |

| 1.55 | br s | 2H | NH₂ | - |

| 1.15 | d | 3H | CH₃ | J = 6.4 |

Data sourced from ChemicalBook.[5]

While specific peak data from searches is limited, ¹³C NMR data is available and essential for confirming the carbon skeleton. The spectrum is expected to show nine distinct carbon signals corresponding to the aromatic ring carbons, the two aliphatic carbons of the ethylamine chain, and the methyl group carbon.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern, which is crucial for confirming the connectivity of the atoms. The mass spectrum of this compound is available through the NIST WebBook.[1]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 151 | ~10 | [M]⁺ (Molecular Ion) |

| 107 | ~5 | [C₇H₇O]⁺ (Phenoxy radical cation) |

| 94 | ~100 | [C₆H₆O]⁺ (Phenol radical cation) |

| 77 | ~20 | [C₆H₅]⁺ (Phenyl cation) |

| 44 | ~90 | [C₂H₆N]⁺ (Ethylamine fragment) |

The fragmentation pattern is consistent with the structure, showing a prominent peak for the phenoxy moiety and the ethylamine side chain.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the primary amine, C-O stretch of the ether linkage, and C-H stretches of the aromatic and aliphatic portions.[2]

Experimental Protocols

Detailed methodologies are critical for the reproducible characterization of this compound.

NMR Spectroscopy Protocol (General)

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Materials:

-

This compound sample (5-25 mg for ¹H, 50-100 mg for ¹³C)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of CDCl₃ in a small vial.

-

Ensure the sample is fully dissolved. Gentle vortexing can be applied.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquire the ¹H spectrum, typically requiring a few minutes.

-

Acquire the ¹³C spectrum, which may take from 20 minutes to over an hour depending on the sample concentration.

-

Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Objective: To separate the compound from any impurities and obtain its mass spectrum.

Materials:

-

This compound sample

-

Methanol or other suitable solvent

-

GC-MS instrument with a capillary column (e.g., DB-5ms)

-

Autosampler vials

Procedure:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in methanol.

-

Transfer the solution to a GC-MS autosampler vial.

-

Set the GC-MS parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

-

Inject the sample into the GC-MS system.

-

Analyze the resulting chromatogram to determine the retention time and the mass spectrum of the eluted peak corresponding to this compound.

Synthesis and Logical Relationships

The structure of this compound can be further understood through its synthetic pathways.

Synthetic Pathways

Two common methods for the synthesis of this compound are reductive amination and the Gabriel synthesis.[4]

Caption: Synthetic routes to this compound.

Experimental and Analytical Workflow

The overall process for the structure elucidation follows a logical progression of steps.

Caption: Workflow for structure elucidation.

Potential Biological Significance

While specific signaling pathways for this compound are not extensively documented, compounds with a phenethylamine backbone are known to interact with various biological targets. Research into analogous compounds suggests potential interactions with neurotransmitter systems.[4] For instance, many phenethylamines exhibit activity at receptors that can modulate signaling cascades such as the NF-κB pathway, which is a key regulator of inflammatory responses.

Caption: Generalized NF-κB signaling pathway.

This guide provides a foundational understanding of the structural characterization of this compound, integrating spectroscopic data with experimental methodologies to present a complete picture for the scientific community.

References

- 1. Establishment and Evaluation of GC/MS Methods for Urinalysis of Multiple Phenethylamines -Mass Spectrometry Letters | Korea Science [koreascience.kr]

- 2. This compound | 35205-54-0 | Benchchem [benchchem.com]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

In-Depth Technical Guide: 1-Methyl-2-phenoxyethylamine (CAS Number 35205-54-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenoxyethylamine, with the Chemical Abstracts Service (CAS) number 35205-54-0, is a phenethylamine derivative that holds interest within the realms of pharmaceutical and biological research. Structurally, it features a phenoxy group attached to a propane-2-amine backbone. This compound serves as a versatile chemical intermediate in the synthesis of a variety of more complex molecules, including potential therapeutic agents such as antihistamines and cardiovascular drugs.[1][2] Its structural similarity to other biologically active phenethylamines suggests potential interactions with various physiological targets, making it a subject of interest for further investigation.

While extensive specific research on the biological activities of this compound is limited in publicly available literature, its foundational structure provides a basis for exploring its potential pharmacological and toxicological profile. This guide aims to provide a comprehensive overview of the available technical information on this compound, including its chemical and physical properties, synthesis methodologies, and potential biological relevance, drawing upon data from analogous compounds where necessary.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 35205-54-0 | [3][4] |

| IUPAC Name | 1-phenoxypropan-2-amine | [3][4] |

| Synonyms | 1-Methyl-2-phenoxy-ethylamine, 2-Phenoxyisopropylamine, 1-Phenoxy-2-propanamine | [3] |

| Molecular Formula | C₉H₁₃NO | [4] |

| Molecular Weight | 151.21 g/mol | [3] |

| Appearance | Colorless liquid | |

| Boiling Point | 117-120 °C at 3 Torr | |

| Density | 1.004 g/cm³ | |

| pKa (Predicted) | 8.22 ± 0.10 | [4] |

Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of this compound. Key data from various analytical techniques are summarized below.

| Technique | Key Signals/Peaks | Source(s) |

| ¹H NMR (CDCl₃) | δ 1.15 (d, 3H), 3.32 (m, 1H), 3.66 (dd, 1H), 3.83 (dd, 1H), 6.90-7.25 (m, 5H) | |

| Mass Spectrometry (EI) | m/z: 44 (100%), 151 (M+, 14%), 94 (12%), 77 (8%) | [5] |

| Infrared (IR) | Data available in various databases. | [5] |

Synthesis Methodologies

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the starting materials, desired yield, and scalability.

Reductive Amination of 1-Phenoxy-2-propanone

A primary and efficient method for the synthesis of this compound is the reductive amination of 1-phenoxy-2-propanone. This one-pot reaction involves the formation of an imine intermediate from the ketone and methylamine, which is then reduced to the final amine product.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1-phenoxy-2-propanone (1 equivalent) in a solvent such as methanol.

-

Imine Formation: Add a solution of methylamine (1.1 equivalents) to the reaction mixture.

-

Reduction: Introduce a reducing agent, for example, sodium cyanoborohydride or sodium triacetoxyborohydride, portion-wise to the mixture while maintaining the temperature.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by adding a suitable aqueous solution.

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.

Nucleophilic Substitution

Another common synthetic route involves the nucleophilic substitution of a leaving group on a suitable precursor with methylamine.

Experimental Protocol:

-

Precursor Synthesis: Prepare 1-chloro-2-phenoxypropane from 1-phenoxy-2-propanol using a chlorinating agent like thionyl chloride.

-

Substitution Reaction: React 1-chloro-2-phenoxypropane (1 equivalent) with an excess of methylamine in a suitable solvent (e.g., ethanol) in a sealed reaction vessel.

-

Heating: Heat the reaction mixture to a temperature that facilitates the substitution reaction.

-

Work-up and Purification: After completion, cool the reaction mixture, remove the excess methylamine and solvent, and then proceed with a standard aqueous work-up and purification as described in the reductive amination protocol.

Gabriel Synthesis

The Gabriel synthesis provides an alternative route that avoids the direct use of volatile and potentially hazardous methylamine gas.

Experimental Protocol:

-

Phthalimide Alkylation: React potassium phthalimide (1 equivalent) with 1-chloro-2-phenoxypropane (1 equivalent) in a polar aprotic solvent such as DMF.

-

Heating: Heat the reaction mixture to drive the alkylation to completion.

-

Hydrazinolysis: After cooling, treat the resulting N-(1-methyl-2-phenoxyethyl)phthalimide with hydrazine hydrate in a solvent like ethanol.

-

Amine Liberation: Heat the mixture to reflux to cleave the phthalimide group and liberate the primary amine.

-

Work-up and Purification: After the reaction, perform an acidic work-up to protonate the desired amine and precipitate the phthalhydrazide byproduct. Neutralize the aqueous layer and extract the product, followed by purification.

Biological Activity and Potential Applications

Direct and extensive pharmacological studies on this compound are not widely reported in peer-reviewed literature. However, its structural relationship to other well-characterized phenethylamines allows for informed hypotheses about its potential biological activities.

Central Nervous System (CNS) Activity

Phenethylamine and its derivatives are known to interact with various components of the central nervous system. It is plausible that this compound could modulate neurotransmitter systems.[1] Studies on analogous compounds suggest potential interactions with serotonin and norepinephrine transporters, which could imply a role in mood regulation.[1] However, without specific receptor binding or reuptake inhibition data, this remains speculative.

Precursor for Pharmaceutical Agents

A significant application of this compound is its use as a key building block in the synthesis of more complex pharmaceutical agents.[1][2] Its structure is a component of certain antihistamines and cardiovascular drugs. The phenoxyethylamine scaffold is notably present in phenoxybenzamine, a non-selective α-adrenoceptor antagonist used in the management of hypertension.

Potential Antimicrobial Activity

The phenoxyethylamine scaffold is present in various molecules that have demonstrated antimicrobial properties. While no specific studies have evaluated the antimicrobial activity of this compound, research on related phenolic compounds suggests that this structural motif could be a starting point for the development of new antimicrobial agents.[1]

Toxicological Profile

There is a lack of specific in vivo or in vitro toxicological studies for this compound in the public domain. General GHS hazard statements indicate that it may cause skin and serious eye irritation, and may cause respiratory irritation.[3] As with any novel chemical compound, it should be handled with appropriate personal protective equipment in a laboratory setting. Further toxicological evaluation, including cytotoxicity assays and in vivo studies, would be necessary to establish a comprehensive safety profile.

Conclusion

This compound (CAS 35205-54-0) is a valuable chemical intermediate with well-defined chemical and physical properties and established synthetic routes. Its primary significance currently lies in its role as a precursor for the synthesis of various pharmaceutical agents. While its own biological activity is not extensively characterized, its structural similarity to other bioactive phenethylamines suggests potential for CNS and antimicrobial effects, warranting further investigation. This technical guide provides a foundational summary of the current knowledge on this compound, highlighting the need for more in-depth pharmacological and toxicological studies to fully elucidate its potential.

References

An In-depth Technical Guide to the Synthesis of 1-Methyl-2-phenoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-methyl-2-phenoxyethylamine, a significant chemical intermediate. The document details established methodologies, including reductive amination, nucleophilic substitution, and the Gabriel synthesis, supported by experimental protocols and quantitative data. Visual diagrams generated using Graphviz are included to illustrate key reaction pathways and workflows, offering a clear and concise reference for laboratory application.

Overview of Synthetic Strategies

The synthesis of this compound can be approached through several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. The three principal routes are:

-

Reductive Amination: This approach involves the reaction of 1-phenoxy-2-propanone with methylamine to form an intermediate imine, which is subsequently reduced to the target amine.

-

Nucleophilic Substitution: This pathway utilizes 1-chloro-2-phenoxypropane as a key intermediate, which undergoes a substitution reaction with methylamine.

-

Gabriel Synthesis: A classic method for preparing primary amines, this route also starts with 1-chloro-2-phenoxypropane, which is reacted with potassium phthalimide followed by hydrazinolysis to yield the final product.[1]

Synthesis of Key Intermediates

Successful synthesis of this compound via the nucleophilic substitution and Gabriel pathways hinges on the preparation of key precursors, namely 1-phenoxy-2-propanol and its chlorinated analogue.

Synthesis of 1-Phenoxy-2-propanol

1-Phenoxy-2-propanol is typically synthesized by the reaction of phenol with propylene oxide.[2][3]

Experimental Protocol:

-

In a suitable reaction vessel, a mixture of phenol and a catalytic amount of a base (e.g., sodium hydroxide) is prepared in a solvent.

-

Propylene oxide is added portion-wise to the stirred mixture.

-

The reaction is typically conducted at an elevated temperature to ensure a reasonable reaction rate.

-

Upon completion, the reaction mixture is worked up by neutralization and extraction to isolate the 1-phenoxy-2-propanol.

Synthesis of 1-Chloro-2-phenoxypropane

The conversion of 1-phenoxy-2-propanol to 1-chloro-2-phenoxypropane is a standard chlorination reaction, often employing thionyl chloride.

Experimental Protocol:

-

To a solution of 1-phenoxy-2-propanol in an inert solvent (e.g., dichloromethane), thionyl chloride is added dropwise at a controlled temperature, typically 0 °C.

-

The reaction mixture is then allowed to warm to room temperature and stirred until the reaction is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).

-

The reaction is quenched by the slow addition of water or a dilute base.

-

The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield 1-chloro-2-phenoxypropane.

Detailed Synthetic Routes for this compound

Route 1: Reductive Amination of 1-Phenoxy-2-propanone

This method is a direct and efficient way to introduce the methylamino group.

Experimental Protocol:

-

Imine Formation: 1-Phenoxy-2-propanone is dissolved in a suitable solvent, such as methanol. An excess of methylamine (often as a solution in a solvent or as methylamine hydrochloride with a base) is added. The mixture is stirred at room temperature to form the corresponding imine.

-

Reduction: A reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride, is added portion-wise to the reaction mixture.[4] The pH is typically maintained in a slightly acidic range to facilitate the reduction of the imine.

-

Work-up and Purification: Once the reduction is complete, the reaction is quenched, and the solvent is removed. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography.[5][6]

Route 2: Nucleophilic Substitution

This route involves the direct displacement of a chloride leaving group by methylamine.

Experimental Protocol:

-

A solution of 1-chloro-2-phenoxypropane in a polar solvent like ethanol is charged into a pressure-resistant reaction vessel.

-

A significant excess of methylamine is introduced into the vessel.

-

The vessel is sealed and heated to a temperature typically ranging from 80-120 °C.[7] The reaction is maintained at this temperature for several hours.

-

After cooling, the excess methylamine and solvent are removed under reduced pressure.

-

The resulting residue is subjected to a standard aqueous work-up, followed by extraction with an organic solvent.

-

The final product is purified by vacuum distillation or conversion to its hydrochloride salt for crystallization.[8]

Route 3: Gabriel Synthesis

This multi-step synthesis provides a reliable method for obtaining the primary amine without the risk of over-alkylation.[1][3][9][10][11]

Experimental Protocol:

-

N-Alkylation of Potassium Phthalimide: 1-Chloro-2-phenoxypropane is reacted with potassium phthalimide in a polar aprotic solvent such as dimethylformamide (DMF). The mixture is heated to facilitate the S_N2 reaction, forming N-(1-methyl-2-phenoxyethyl)phthalimide.

-

Hydrazinolysis: The N-substituted phthalimide is then treated with hydrazine hydrate in a protic solvent like ethanol.[1][9] The mixture is refluxed for several hours. This step cleaves the phthalimide group, releasing the desired primary amine.

-

Work-up and Isolation: Upon completion of the hydrazinolysis, the reaction mixture is cooled, and the phthalhydrazide byproduct precipitates out and is removed by filtration. The filtrate, containing this compound, is then concentrated.

-

Purification: The crude amine is purified through extraction and subsequent vacuum distillation or salt formation.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of this compound and its crucial intermediate, 1-phenoxy-2-propanone.

Table 1: Synthesis of 1-Phenoxy-2-propanone via Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Phenol | Chloroacetone | K₂CO₃ | Acetone | 60 | 4 | 87.9 |

| Phenol | Chloroacetone | NaOH | Water/Ethanol | Reflux | Not Specified | <10 |

Table 2: Synthesis of this compound

| Synthetic Route | Key Intermediate | Key Reagents | Typical Yield (%) |

| Reductive Amination | 1-Phenoxy-2-propanone | Methylamine, NaBH₃CN/H₂-Catalyst | 70-85 |

| Nucleophilic Substitution | 1-Chloro-2-phenoxypropane | Methylamine | 65-75[7] |

| Gabriel Synthesis | 1-Chloro-2-phenoxypropane | Potassium phthalimide, Hydrazine | 80-85[7] |

Visualization of Synthetic Pathways and Workflows

The following diagrams, rendered in DOT language, illustrate the logical flow of the synthetic processes described.

Caption: Overall synthetic pathways to this compound.

Caption: Experimental workflow for the Reductive Amination route.

Caption: Experimental workflow for the Gabriel Synthesis route.

References

- 1. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Easy P2P reductive amination with NaBH(OAc)3 , Hive Novel Discourse [chemistry.mdma.ch]

- 5. biotage.com [biotage.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 35205-54-0 | Benchchem [benchchem.com]

- 8. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. Gabriel Synthesis [organic-chemistry.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

The Enigmatic Mechanism of Action of 1-Methyl-2-phenoxyethylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methyl-2-phenoxyethylamine is a phenethylamine derivative with a structural resemblance to known psychoactive compounds and therapeutic agents. Despite its availability and use as a chemical intermediate, its precise mechanism of action remains largely uncharacterized in publicly available scientific literature. This technical guide synthesizes the current, albeit limited, understanding of this compound's potential pharmacological effects by examining the established activities of structurally related phenethylamine analogues. The document outlines putative receptor interactions, potential enzymatic inhibition, and plausible signaling pathways. Due to the absence of direct experimental data for this compound, this guide also presents generalized experimental protocols that could be employed to elucidate its specific mechanism of action. All quantitative data from analogous compounds are summarized for comparative analysis.

Introduction

This compound, also known as 1-phenoxy-2-propanamine, is an organic compound belonging to the broad class of phenethylamines.[1] This class of compounds is renowned for its diverse pharmacological activities, primarily due to its structural similarity to endogenous monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin. While this compound is utilized as a precursor in the synthesis of various pharmaceutical agents, including antihistamines and cardiovascular drugs, a comprehensive understanding of its intrinsic pharmacological properties is lacking.[2] This guide aims to provide an in-depth overview of the potential mechanism of action of this compound by drawing parallels with structurally similar compounds.

Putative Molecular Targets and Mechanism of Action

The mechanism of action of this compound is not yet empirically determined. However, based on the well-documented pharmacology of the phenethylamine scaffold, several key molecular targets can be hypothesized. The primary mechanism is likely to involve interactions with monoamine neurotransmitter systems.

Monoamine Transporter Interactions

Many phenethylamine derivatives exert their effects by interacting with monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). These compounds can act as substrates (releasers) or inhibitors of these transporters, leading to an increase in the synaptic concentration of the respective neurotransmitters.

Receptor Binding Profile

Direct receptor binding is another hallmark of the phenethylamine class. Based on studies of analogous compounds, this compound may exhibit affinity for the following receptors:

-

Dopamine Receptors: Certain bioisosteric analogs of 3-OH-phenoxyethylamine have demonstrated significant affinity for the D2 receptor.[1]

-

Serotonin Receptors: N-arylmethyl substitution on phenethylamine analogs has been shown to increase affinity for the 5-HT2A receptor by up to 300-fold.[1]

-

Adrenergic Receptors: The phenoxyethylamine moiety is a core structural feature in several agents targeting adrenergic receptors.[1] The aromatic ring of phenethylamines typically forms π-π interactions with phenylalanine residues within the binding pocket of these receptors.[1]

Enzyme Inhibition

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters. Phenethylamine and its derivatives are known to act as substrates and, in some cases, inhibitors of MAO. Inhibition of MAO would lead to increased levels of monoamines, contributing to the overall pharmacological effect.

Quantitative Data from Analogous Compounds

Due to the lack of specific binding affinity or functional assay data for this compound, the following table summarizes data for structurally related phenethylamine analogues to provide a comparative framework.

| Compound Class | Target | Assay Type | Value (Ki, IC50, etc.) | Reference |

| Phenethylamine Analogues | Dopamine D2 Receptor | Radioligand Binding | Varies (nM to µM range) | [1] |

| Serotonin 5-HT2A Receptor | Radioligand Binding | Varies (nM to µM range) | [1] | |

| Adrenergic Receptors | Functional Assays | Varies | [1] | |

| Monoamine Oxidase (MAO) | Enzyme Inhibition Assay | Varies | [1] |

Note: This table is illustrative and highlights the potential range of activities based on the broader phenethylamine class. Specific values are highly dependent on the exact chemical structure of the analogue.

Proposed Signaling Pathways

The interaction of this compound with its putative G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, would initiate intracellular signaling cascades.

References

The Putative Biological Activity of 1-Methyl-2-phenoxyethylamine: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature lacks specific biological activity data for 1-Methyl-2-phenoxyethylamine. This guide extrapolates its potential pharmacological profile based on its structural similarity to the well-characterized phenethylamine class of compounds and its core phenoxyethylamine moiety, which is present in established pharmacological agents. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive framework, not as established fact. All quantitative data and experimental protocols are derived from studies on analogous compounds and are provided for illustrative purposes.

Introduction

This compound is a substituted phenethylamine derivative. The phenethylamine scaffold is a core component of many neuroactive compounds, including neurotransmitters (e.g., dopamine, norepinephrine), stimulants, and psychedelic drugs. The presence of a phenoxy group suggests potential interactions with targets that recognize aromatic systems, while the methyl group on the ethylamine side chain can influence potency and selectivity. This guide explores the probable biological targets of this compound, including adrenergic and dopamine receptors, as well as monoamine transporters and enzymes.

Potential Molecular Targets and Mechanisms of Action

Based on its chemical structure, this compound is predicted to interact with several key biological targets within the central and peripheral nervous systems.

Adrenergic Receptors

The phenoxyethylamine structure is a key component of phenoxybenzamine, a non-selective, irreversible antagonist of α-adrenergic receptors.[1][2][3] This suggests that this compound could also exhibit affinity for these receptors. Phenoxybenzamine acts by forming a covalent bond with the receptor, leading to a long-lasting blockade.[4][5] It is more potent at α1-adrenergic receptors than α2-adrenergic receptors.[6] The primary signaling pathway for α1-adrenergic receptors is through the Gq protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

References

- 1. nbinno.com [nbinno.com]

- 2. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. phenoxybenzamine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. derangedphysiology.com [derangedphysiology.com]

- 5. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 6. Phenoxybenzamine is more potent in inactivating alpha 1- than alpha 2-adrenergic receptor binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-2-phenoxyethylamine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenoxyethylamine is a chemical entity belonging to the phenethylamine class, characterized by a phenoxy group attached to the ethylamine backbone, which also contains a methyl group. This core structure is of significant interest in medicinal chemistry as it serves as a scaffold for compounds targeting various components of the central nervous system. Derivatives of this structure have been explored for their potential to modulate monoamine neurotransmitter systems, including those involving dopamine, norepinephrine, and serotonin. This technical guide provides a comprehensive overview of the synthesis, pharmacological properties, and structure-activity relationships of this compound and its analogs, intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Compound Profile: this compound

While extensive quantitative biological data for this compound is not widely available in public literature, its structural similarity to well-characterized norepinephrine reuptake inhibitors, such as atomoxetine and nisoxetine, provides a basis for understanding its potential pharmacological profile. The phenoxyethylamine moiety is a key pharmacophore in these drugs, suggesting that this compound itself may exhibit affinity for monoamine transporters.

Data Presentation: Quantitative Analysis of Analogs

Due to the limited availability of specific quantitative data for this compound, this section presents data for its close structural analogs, atomoxetine and nisoxetine, to provide context and facilitate comparative analysis. These compounds share the core phenoxyethylamine scaffold and have been extensively studied.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of Analog Compounds

| Compound | Norepinephrine Transporter (NET) | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Reference |

| Atomoxetine | 5.4 | 1451 | 87 | [1][2] |

| Nisoxetine | 0.8 | - | - | [3] |

Table 2: Transporter Inhibition Constants (Ki, nM) of Analog Compounds

| Compound | NET Inhibition | DAT Inhibition | SERT Inhibition | Reference |

| Atomoxetine | - | - | - | |

| Nisoxetine | 2.1 | - | - | [4] |

Note: A hyphen (-) indicates that data was not specified in the cited sources.

Structure-Activity Relationships (SAR)

The biological activity of phenoxyethylamine derivatives is significantly influenced by substitutions on the aromatic ring, the ethylamine side chain, and the terminal amine.

-

Substitution on the Phenoxy Ring: The position and nature of substituents on the phenoxy ring can modulate potency and selectivity for different monoamine transporters. For example, in atomoxetine, the ortho-methyl group on the phenoxy ring is a key determinant of its high affinity and selectivity for the norepinephrine transporter.[5][6]

-

Modifications of the Ethylamine Side Chain: The presence and stereochemistry of the methyl group on the ethylamine chain can influence ligand-receptor interactions. For many phenethylamines, the stereochemistry at this position is crucial for activity.

-

N-Alkylation: Substitution on the terminal amine group can dramatically alter the pharmacological profile. For instance, N-arylmethyl substitution in some phenethylamine analogs has been shown to increase affinity for the serotonin 5-HT2A receptor.[7]

The logical flow for establishing these relationships is a critical aspect of the drug discovery process.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the reductive amination of 1-phenoxy-2-propanone.

Objective: To synthesize this compound from 1-phenoxy-2-propanone.

Materials:

-

1-phenoxy-2-propanone

-

Methylamine (solution in a suitable solvent, e.g., methanol or THF)

-

Sodium cyanoborohydride (NaBH3CN) or Sodium triacetoxyborohydride (NaBH(OAc)3)

-

Methanol

-

Glacial acetic acid

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-phenoxy-2-propanone (1.0 eq) in methanol.

-

Addition of Amine: To the stirred solution, add a solution of methylamine (1.5-2.0 eq).

-

pH Adjustment: Add glacial acetic acid to adjust the pH of the reaction mixture to approximately 6-7.

-

Addition of Reducing Agent: Slowly add sodium cyanoborohydride (1.2 eq) portion-wise to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up:

-

Quench the reaction by carefully adding water.

-

Remove the methanol under reduced pressure.

-

Add diethyl ether to the aqueous residue and basify with a saturated sodium bicarbonate solution to a pH of 9-10.

-

Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

-

For stable storage and easier handling, the free base can be converted to its hydrochloride salt by treating a solution of the amine in diethyl ether with ethereal HCl.

-

Pharmacological Assays

Objective: To determine the binding affinity of test compounds for the dopamine D2 receptor.

Materials:

-

Cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).

-

Radioligand: [3H]-Spiperone or [3H]-Raclopride.

-

Non-specific binding control: Haloperidol or another high-affinity D2 antagonist.

-

Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters.

Procedure:

-

Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

-

Initiation: Add the cell membrane preparation to initiate the binding reaction.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

-

Washing: Rapidly wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Objective: To determine the functional activity (agonist or antagonist) of test compounds at the human serotonin 5-HT2A receptor.

Materials:

-

A cell line stably co-expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a genetically encoded calcium indicator.

-

Assay buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Reference agonist: Serotonin (5-HT).

-

Reference antagonist: Ketanserin.

-

Fluorescence plate reader with kinetic reading capabilities.

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to attach overnight.

-

Dye Loading (if applicable): If using a fluorescent dye, incubate the cells with the dye according to the manufacturer's protocol.

-

Compound Addition: Add varying concentrations of the test compound (for agonist mode) or a fixed concentration of serotonin in the presence of varying concentrations of the test compound (for antagonist mode).

-

Measurement: Immediately place the plate in the fluorescence plate reader and measure the kinetic change in fluorescence intensity over time.

-

Data Analysis:

-

For agonists, calculate the EC50 value (the concentration that produces 50% of the maximal response).

-

For antagonists, calculate the IC50 value and determine the inhibition constant (Kb) using the Gaddum equation.

-

Signaling Pathways and Experimental Workflows

The biological effects of this compound derivatives are mediated through their interaction with specific G-protein coupled receptors (GPCRs) and monoamine transporters. Understanding the downstream signaling cascades and the typical workflow for drug discovery is essential for rational drug design.

GPCR Signaling Cascade

Phenylethylamine derivatives often target GPCRs such as dopamine, adrenergic, and serotonin receptors. The binding of an agonist to these receptors initiates a cascade of intracellular events.

Trace Amine-Associated Receptor 1 (TAAR1) Signaling

TAAR1 is another important intracellular GPCR that is activated by trace amines and certain phenylethylamine derivatives. Its activation modulates monoaminergic neurotransmission.

Experimental Workflow for Drug Discovery

The development of novel therapeutic agents based on the this compound scaffold follows a structured workflow, from initial hit identification to preclinical evaluation.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel modulators of monoaminergic systems. While direct pharmacological data on the parent compound is limited, the extensive research on its close analogs, such as atomoxetine and nisoxetine, provides valuable insights into the structure-activity relationships that govern affinity and selectivity for monoamine transporters. This technical guide has provided a framework for the synthesis, pharmacological evaluation, and rational design of derivatives based on this core structure. Future research focused on the systematic exploration of substitutions on the this compound scaffold, coupled with detailed in vitro and in vivo characterization, will be crucial for unlocking the full therapeutic potential of this chemical class.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. A review of the abuse potential assessment of atomoxetine: a nonstimulant medication for attention-deficit/hyperactivity disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nisoxetine - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Atomoxetine: a review of its use in attention-deficit hyperactivity disorder in children and adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Mechanism, Clinical Efficacy, Safety, and Dosage Regimen of Atomoxetine for ADHD Therapy in Children: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular interaction of serotonin 5-HT2A receptor residues Phe339(6.51) and Phe340(6.52) with superpotent N-benzyl phenethylamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacology of 1-Methyl-2-phenoxyethylamine

Disclaimer: Specific pharmacological data for 1-Methyl-2-phenoxyethylamine is limited in publicly available scientific literature. This guide provides a comprehensive overview based on its chemical properties, known applications, and the pharmacology of structurally analogous compounds. The experimental protocols and quantitative data presented are representative of the methodologies used for and data obtained from these related molecules, and should be interpreted as a predictive framework rather than direct evidence for this compound.

Introduction

This compound, also known as 1-phenoxy-2-propanamine, is a phenethylamine derivative with a core structure that is integral to a variety of pharmacologically active agents.[1][2] While it is primarily recognized as a chemical intermediate in the synthesis of pharmaceuticals, particularly antihistamines and cardiovascular drugs, its intrinsic pharmacological profile is not extensively characterized.[2] This technical guide aims to provide researchers, scientists, and drug development professionals with a detailed understanding of the potential pharmacology of this compound. This is achieved by examining its chemical properties and synthesizing information from structurally related and well-studied analogous compounds. The guide will cover its potential mechanisms of action, pharmacokinetics, and pharmacodynamics, supplemented with representative quantitative data, detailed experimental protocols, and illustrative diagrams to facilitate further research and drug discovery efforts.

Chemical Properties and Synthesis

This compound is a primary amine with the molecular formula C₉H₁₃NO.[3]

| Property | Value |

| IUPAC Name | 1-phenoxypropan-2-amine |

| Synonyms | 1-Methyl-2-phenoxyethanamine, 2-Phenoxyisopropylamine |

| CAS Number | 35205-54-0 |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

Synthesis Pathways:

Two primary routes for the synthesis of this compound are commonly employed:

-

Reductive Amination: This method involves the reaction of 1-phenoxy-2-propanone with methylamine to form an intermediate imine. Subsequent reduction of the imine, typically with a reducing agent like sodium cyanoborohydride, yields this compound.[1]

-

Gabriel Synthesis: An alternative route that avoids the use of volatile methylamine. It starts with the reaction of 1-chloro-2-phenoxypropane with potassium phthalimide. The resulting N-(1-methyl-2-phenoxyethyl)phthalimide is then subjected to hydrazinolysis to liberate the desired primary amine.[1]

Predicted Pharmacology

The pharmacological profile of this compound is inferred from the activities of structurally similar phenethylamine derivatives and drugs that contain the phenoxyethylamine moiety.

Potential Mechanism of Action

Based on its structural similarity to other phenethylamines, this compound is likely to interact with monoaminergic systems in the central nervous system. The phenethylamine backbone is a common feature of compounds that interact with serotonin (5-HT), dopamine (DA), and norepinephrine (NE) receptors and transporters.

Furthermore, the phenoxyethylamine scaffold is present in several approved drugs with well-defined mechanisms of action:

-

Adrenergic Receptor Blockade: The structure is related to drugs like phenoxybenzamine and carvedilol . Phenoxybenzamine is a non-selective, irreversible alpha-adrenoceptor antagonist.[4][5] Carvedilol is a non-selective beta-blocker and an alpha-1 adrenergic antagonist.[6][7][8] This suggests that this compound could possess affinity for adrenergic receptors.

-

Beta-Adrenergic Receptor Agonism: The structure also shares features with isoxsuprine , a β₂ adrenoreceptor agonist that causes vasodilation and smooth muscle relaxation.[9][10]

-

Monoamine Oxidase (MAO) Inhibition: Phenethylamine derivatives are known to be substrates and inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[11][12] Inhibition of MAO would lead to increased levels of these neurotransmitters in the synapse.

-

Transaminase Interaction: Preliminary research suggests that this compound may act as a substrate or inhibitor of transaminases, which are key enzymes in amino acid metabolism and neurotransmitter synthesis.[1]

Predicted Pharmacokinetics

The pharmacokinetic profile of this compound is not yet determined. However, based on its structure and data from related compounds, we can make some predictions:

-

Absorption: As a small molecule, it is likely to be absorbed orally.

-

Distribution: Its lipophilicity suggests it may cross the blood-brain barrier.

-

Metabolism: The primary amine group is a likely site for metabolism by monoamine oxidase. The aromatic ring may undergo hydroxylation by cytochrome P450 (CYP) enzymes, followed by conjugation reactions such as glucuronidation.[13][14][15][16][17]

-

Excretion: Metabolites are expected to be excreted primarily in the urine.

Quantitative Data for Analogous Compounds

The following tables summarize the receptor binding affinities and functional activities of various phenethylamine derivatives. This data provides a context for the potential interactions of this compound.

Table 1: Receptor Binding Affinities (Ki, nM) of Substituted Phenethylamines

| Compound | 5-HT₂ₐ | 5-HT₂C | α₁ₐ | α₂ₐ |

| 2C-T-2 | 46 | 350 | 1,400 | 4,500 |

| 2C-T-4 | 54 | 220 | 1,300 | 2,600 |

| 2C-T-7 | 1 | 40 | 400 | 1,800 |

| Mescaline | 530 | 1100 | >10,000 | >10,000 |

Data compiled from multiple sources.[18]

Table 2: Receptor Binding Affinities (Ki, nM) of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines

| Compound | 5-HT₁ₐ | 5-HT₂ₐ | 5-HT₂C |

| 2C-O-3 | >10,000 | 980 | 900 |

| 2C-O-16 | >10,000 | 1,000 | 1,900 |

| 2C-O-27 | >10,000 | 1,700 | 11,000 |

Data from Luethi et al., 2019.[19]

Experimental Protocols

The following are detailed, representative protocols for key in vitro assays that would be essential for characterizing the pharmacology of this compound.

Radioligand Binding Assay for Receptor Affinity Determination

This protocol describes a competitive binding assay to determine the affinity of a test compound for a specific receptor, for example, the serotonin 5-HT₂ₐ receptor.

1. Materials:

-

HEK-293 cells stably expressing the human 5-HT₂ₐ receptor.

-

Cell culture medium and reagents.

-

Radioligand: [³H]-Ketanserin (a 5-HT₂ₐ antagonist).

-

Unlabeled competitor: this compound.

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

2. Membrane Preparation:

-

Culture HEK-293 cells expressing the 5-HT₂ₐ receptor to confluency.

-

Harvest cells and centrifuge to obtain a cell pellet.

-

Lyse the cells in a hypotonic buffer and homogenize.

-

Centrifuge the homogenate at high speed to pellet the cell membranes.

-

Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

Store membrane preparations at -80°C.

3. Binding Assay Procedure:

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]-Ketanserin (e.g., 1 nM), and varying concentrations of this compound (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

For total binding, omit the unlabeled competitor.

-

For non-specific binding, add a high concentration of a known 5-HT₂ₐ ligand (e.g., 10 µM Mianserin).

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a continuous spectrophotometric method to determine the inhibitory activity of this compound against MAO-A and MAO-B.

1. Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine for MAO-A, Benzylamine for MAO-B.

-

Test compound: this compound.

-

Positive controls: Clorgyline (for MAO-A), Selegiline (for MAO-B).

-

Phosphate buffer (pH 7.4).

-

UV-Vis spectrophotometer.

2. Assay Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the respective MAO enzyme (MAO-A or MAO-B).

-

Add varying concentrations of this compound or the positive control inhibitor.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding the substrate (Kynuramine for MAO-A or Benzylamine for MAO-B).

-

Monitor the formation of the product (4-hydroxyquinoline from Kynuramine or benzaldehyde from Benzylamine) by measuring the increase in absorbance at the appropriate wavelength (316 nm for 4-hydroxyquinoline, 250 nm for benzaldehyde) over time.[11]

3. Data Analysis:

-

Calculate the initial reaction rates from the linear portion of the absorbance versus time plots.

-

Determine the percentage of inhibition for each concentration of this compound compared to the uninhibited control.

-

Plot the percentage of inhibition against the log concentration of the inhibitor to determine the IC₅₀ value.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol outlines a method to assess the metabolic stability of this compound using human liver microsomes.

1. Materials:

-

Human liver microsomes.

-

This compound.

-

NADPH regenerating system (or NADPH).

-

Phosphate buffer (pH 7.4).

-

Acetonitrile (for reaction termination).

-

LC-MS/MS system for analysis.

2. Assay Procedure:

-

Prepare a reaction mixture containing human liver microsomes in phosphate buffer.

-

Add this compound to the microsomal suspension.

-

Pre-incubate the mixture at 37°C.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and add them to ice-cold acetonitrile to stop the reaction.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the remaining concentration of this compound using a validated LC-MS/MS method.

3. Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound against time.

-

The slope of the linear portion of this plot gives the elimination rate constant (k).

-

Calculate the in vitro half-life (t₁/₂) as 0.693/k.

-

Calculate the intrinsic clearance (CLint) as (0.693/t₁/₂) / (microsomal protein concentration).

Visualizations

Predicted Signaling Pathway

Based on the pharmacology of analogous compounds, this compound may interact with G-protein coupled receptors such as serotonin and adrenergic receptors. The following diagram illustrates a potential signaling cascade following the activation of a Gq-coupled receptor, such as the 5-HT₂ₐ receptor.

Caption: Hypothetical Gq-coupled signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates the workflow for a typical radioligand binding assay.

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

This compound is a compound of interest due to its structural relationship to a wide array of psychoactive and therapeutic agents. While its own pharmacological profile remains largely unexplored, the information available for analogous compounds suggests a high potential for interaction with monoaminergic systems, particularly adrenergic and serotonergic receptors, as well as metabolic enzymes like MAO.

Future research should focus on systematically characterizing the in vitro and in vivo pharmacology of this compound. This would involve:

-

Comprehensive Receptor Screening: Determining the binding affinities of this compound against a broad panel of CNS receptors and transporters.

-

Functional Assays: Assessing the functional activity (agonist, antagonist, or inverse agonist) at receptors where significant binding is observed.

-

In Vivo Studies: Investigating the behavioral and physiological effects of this compound in animal models to understand its overall pharmacological effect.

-

Metabolism and Pharmacokinetic Studies: Elucidating the metabolic pathways and determining the pharmacokinetic parameters to assess its drug-like properties.

A thorough investigation of this compound will not only shed light on its own potential as a pharmacological agent but also contribute to a deeper understanding of the structure-activity relationships within the broader class of phenethylamines.

References

- 1. This compound | 35205-54-0 | Benchchem [benchchem.com]

- 2. This compound | 35205-54-0 [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What is the mechanism of Carvedilol? [synapse.patsnap.com]

- 7. Carvedilol | C24H26N2O4 | CID 2585 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Isoxsuprine | C18H23NO3 | CID 11779629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Isoxsuprine - Wikipedia [en.wikipedia.org]

- 11. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. mttlab.eu [mttlab.eu]

- 14. In Vitro Drug Metabolism Using Liver Microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 17. dls.com [dls.com]

- 18. benchchem.com [benchchem.com]

- 19. Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-Methyl-2-phenoxyethylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-2-phenoxyethylamine is an organic compound belonging to the phenethylamine class. Its chemical structure, characterized by a phenoxy group attached to an ethylamine backbone with a methyl substitution, makes it a valuable intermediate in organic synthesis. While not extensively studied for its own pharmacological effects, its structural similarity to known psychoactive compounds and pharmaceuticals, such as phenoxybenzamine, suggests potential interactions with various biological targets. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, potential pharmacology and toxicology inferred from analogous compounds, and relevant experimental methodologies.

Chemical Properties:

| Property | Value |

| CAS Number | 35205-54-0[1][2] |

| Molecular Formula | C₉H₁₃NO[2] |

| Molecular Weight | 151.21 g/mol [1] |

| IUPAC Name | 1-phenoxypropan-2-amine[2][3] |

| Synonyms | 2-Phenoxyisopropylamine, 1-Phenoxy-2-propanamine |

| pKa (Predicted) | 8.22 ± 0.10[2] |

Synthesis of this compound

The synthesis of this compound can be primarily achieved through two main routes: reductive amination of a ketone precursor or nucleophilic substitution via the Gabriel synthesis.

Reductive Amination

This is a primary method for the synthesis of this compound.[1] The process involves the reaction of 1-phenoxy-2-propanone with methylamine to form an intermediate imine, which is then reduced to the final amine product.

Experimental Protocol (General):

-

Imine Formation: 1-phenoxy-2-propanone is dissolved in a suitable solvent, such as methanol. An excess of methylamine is added to the solution. The reaction is stirred at room temperature to facilitate the formation of the corresponding imine.

-

Reduction: A reducing agent, such as sodium cyanoborohydride, is added portion-wise to the reaction mixture. The pH is maintained between 6 and 7. The reaction is stirred for a specified period until completion.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated. The crude product is then purified by a suitable method, such as distillation or column chromatography.

Caption: Reductive amination synthesis of this compound.

Gabriel Synthesis

The Gabriel synthesis provides an alternative route that avoids the direct use of volatile methylamine and can produce high yields of the primary amine.[1]

Experimental Protocol (General):

-

N-Alkylation: Potassium phthalimide is reacted with 1-chloro-2-phenoxypropane in a polar aprotic solvent like dimethylformamide (DMF). The mixture is heated to drive the S(_N)2 reaction to completion, forming N-(1-methyl-2-phenoxyethyl)phthalimide.

-

Hydrazinolysis: The resulting N-alkylphthalimide is treated with hydrazine hydrate in a solvent such as methanol or ethanol. The mixture is refluxed, leading to the cleavage of the phthalimide group and the formation of the desired primary amine and a phthalhydrazide precipitate.

-

Work-up and Purification: The reaction mixture is cooled, and the phthalhydrazide precipitate is removed by filtration. The filtrate is concentrated, and the residue is worked up by extraction and washing. The final product is purified by distillation or chromatography.

Caption: Gabriel synthesis of this compound.

Pharmacology (by Analogy)

Specific receptor binding data for this compound is not extensively available in the public literature.[1] However, the pharmacology of structurally related phenethylamine derivatives and its structural similarity to phenoxybenzamine, a non-selective, irreversible alpha-adrenergic antagonist, can provide insights into its potential biological activity.

Phenethylamines as a class are known to interact with a variety of monoamine receptors, including serotonergic, dopaminergic, and adrenergic receptors. The affinity for these receptors is highly dependent on the substitution patterns on the aromatic ring and the ethylamine side chain.

Table of Receptor Binding Affinities for Analogous Phenethylamine Derivatives:

| Compound | Receptor | Ki (nM) |

| 2C-B | 5-HT2A | 4.8 |

| 2C-B | 5-HT2C | 10 |

| Mescaline | 5-HT2A | 130 |

| DOM | 5-HT2A | 1.1 |

| Amphetamine | α1A | >10,000 |

| Amphetamine | D2 | >10,000 |

Note: This data is for structurally related compounds and is intended for comparative purposes only.

The structural relationship of this compound to phenoxybenzamine suggests potential activity as an alpha-adrenergic antagonist. Phenoxybenzamine acts by forming a covalent bond with alpha-adrenoceptors, leading to an irreversible blockade.[4][5] This results in vasodilation and a decrease in blood pressure.[5]

References

An In-depth Technical Guide to 1-Methyl-2-phenoxyethylamine: Discovery, Synthesis, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Abstract